molecular formula C12H13N3O B6323145 (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one CAS No. 878804-63-8

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one

Cat. No.: B6323145
CAS No.: 878804-63-8
M. Wt: 215.25 g/mol
InChI Key: PUMYPORBYBAZNV-SOFGYWHQSA-N
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Description

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one is an organic compound that features a dimethylamino group, an imidazo[1,2-a]pyridine moiety, and a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one typically involves the condensation of 3-imidazo[1,2-a]pyridine-3-carbaldehyde with dimethylamine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
  • (E)-3-(Dimethylamino)-1-(4-pyridyl)-2-propen-1-one
  • (E)-3-(Dimethylamino)-1-(5-imidazo[1,2-a]pyridyl)-2-propen-1-one

Uniqueness

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one is unique due to the presence of the imidazo[1,2-a]pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-imidazo[1,2-a]pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)8-6-11(16)10-9-13-12-5-3-4-7-15(10)12/h3-9H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMYPORBYBAZNV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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